7,8-dihydro[1,3]thiazolo[2,3-i]purine
Overview
Description
7,8-dihydro[1,3]thiazolo[2,3-i]purine is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in scientific research.
Scientific Research Applications
Synthesis Methods
Research has explored various methods for synthesizing derivatives of 7,8-dihydro[1,3]thiazolo[2,3-i]purine. Khaliullin and Klen (2010) developed a new one-step procedure for preparing 6,7-dihydro[1,3]thiazolo[2,3-f]purin-2,4(1H,3H)-dione derivatives, a compound structurally similar to this compound, by reacting 8-halo-3,7-dihydro-1H-purine-2,6-diones with thiiranes, achieving 59-68% yield (Khaliullin & Klen, 2010).
Derivative Synthesis
Kochergin et al. (1996) reported the synthesis of thiazolo[2,3-i]purine and its derivatives by cyclodehydration of related compounds in the presence of various acids. This work contributes to understanding the synthesis pathways of related compounds, offering insights into the broader applications of thiazolo purine derivatives (Kochergin et al., 1996).
Pharmacological Activities
Thiazolo[4,5-d]pyrimidines, closely related to this compound, have been recognized for their broad range of pharmacological activities. Kuppast and Fahmy (2016) highlighted the medicinal significance of thiazolo[4,5-d]pyrimidines in designing novel therapeutics, underscoring the potential pharmaceutical applications of structurally similar compounds (Kuppast & Fahmy, 2016).
Biological Activity Research
A study by Spasov et al. (2017) synthesized thiazolo[2,3-f]purine derivatives, closely related to the this compound structure, and evaluated their antidiabetic activity. The study found hypotensive and hypoglycemic effects, indicating potential medical applications for related compounds (Spasov et al., 2017).
Properties
IUPAC Name |
7,8-dihydro-[1,3]thiazolo[2,3-f]purine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4S/c1-2-12-7-5-6(9-3-8-5)10-4-11(1)7/h3-4H,1-2H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFQOLWTWOIADAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C3C(=NC=N3)N=CN21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.